![molecular formula C18H28N6O2S B2590236 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 1170036-66-4](/img/structure/B2590236.png)
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H28N6O2S and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a piperazine moiety and a pyrimidine core, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The butylsulfonyl group can form hydrogen bonds and engage in electrostatic interactions with proteins, while the piperazine and pyrazole rings may facilitate π-π stacking and hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds containing piperazine and pyrimidine structures often exhibit significant antimicrobial properties. The presence of the butylsulfonyl group may enhance these effects by increasing solubility and bioavailability. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In cellular assays, it exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through the inhibition of specific kinases involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, this compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
Another study evaluated the effects of this compound on human lung cancer cells (A549). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Data Tables
科学研究应用
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The compound's design incorporates a piperazine moiety, which is known for enhancing solubility and bioavailability. The presence of the butylsulfonyl group may contribute to its interaction with biological targets, influencing its potency and selectivity.
Key Findings
Research indicates that modifications to the piperazine and pyrazole components can significantly alter the compound's activity. For instance, studies on related pyrimidine derivatives have shown that strategic substitutions can enhance inhibitory potency against specific enzymes, such as NAPE-PLD, which is involved in lipid metabolism . This suggests that similar modifications could be explored for 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine to optimize its activity.
Therapeutic Applications
The compound has potential therapeutic applications in various fields:
1. Neurological Disorders
Recent studies have explored the use of related compounds as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, which are critical in conditions like schizophrenia and dementia . The ability to modulate receptor activity suggests that this compound could be investigated for similar applications.
2. Cancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. The ability to inhibit specific pathways involved in tumor growth makes this compound a candidate for further investigation in oncology .
3. Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections, warranting exploration of this compound's potential as an antimicrobial agent.
Case Studies
Several studies have documented the efficacy of structurally related compounds:
Case Study 1: Inhibition of NAPE-PLD
A study focused on optimizing pyrimidine derivatives led to the identification of highly potent inhibitors of NAPE-PLD. The findings indicated that structural modifications significantly enhanced potency, suggesting a pathway for similar optimization with this compound .
Case Study 2: Muscarinic Receptor Modulation
Research on pyrazol derivatives demonstrated their ability to act as PAMs at muscarinic receptors, leading to enhanced receptor activation and potential therapeutic effects in neurological disorders . This underscores the importance of exploring similar mechanisms with the target compound.
属性
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2S/c1-5-6-11-27(25,26)23-9-7-22(8-10-23)17-13-18(20-16(4)19-17)24-15(3)12-14(2)21-24/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHZJGJMFYVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。